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5-Nitro-1-propyl-1H-indazol-3-amine

Cat. No.: B11925426
M. Wt: 220.23 g/mol
InChI Key: CSZZXEPLSZYENI-UHFFFAOYSA-N
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Description

Contextualization of Indazole Derivatives in Chemical Biology and Medicinal Chemistry

Indazole, a bicyclic heterocyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, represents a "privileged scaffold" in medicinal chemistry. benthamdirect.comnih.gov This designation stems from the ability of the indazole nucleus to serve as a versatile template for the design of ligands that can interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. nih.govresearchgate.net

The unique structural and electronic properties of the indazole ring, including the presence of multiple nitrogen atoms capable of hydrogen bonding and its aromatic nature, allow for diverse substitutions and modifications. austinpublishinggroup.com This chemical tractability has enabled the development of a vast library of indazole derivatives with activities spanning multiple therapeutic areas.

The significance of the indazole scaffold is underscored by its presence in a number of clinically approved drugs and late-stage clinical candidates. These compounds have demonstrated efficacy as anti-inflammatory, antibacterial, anti-HIV, antiarrhythmic, antifungal, and antitumor agents. nih.govresearchgate.net The diverse biological activities exhibited by indazole derivatives highlight their importance as a foundational structural motif in the development of new therapeutic agents. nih.gov

Rationale for the Comprehensive Investigation of 5-Nitro-1-propyl-1H-indazol-3-amine

The specific compound, this compound, presents a compelling case for detailed scientific inquiry. The rationale for its investigation is multifactorial, stemming from the known contributions of its constituent chemical moieties.

The indazole core provides a well-established pharmacophore with proven biological relevance. The 3-amino group is a common feature in many biologically active indazoles, often playing a crucial role in binding to target proteins. For instance, the 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment in kinase inhibitors. nih.gov

The 5-nitro group is a strong electron-withdrawing group that can significantly influence the electronic properties of the indazole ring system. This can modulate the compound's reactivity, binding affinity, and metabolic stability. Furthermore, nitro-aromatic compounds are themselves a class of molecules with diverse pharmacological activities.

The 1-propyl group is an alkyl substituent that can impact the compound's lipophilicity, a critical parameter influencing its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). Modifications at this position can be used to fine-tune the compound's properties for optimal therapeutic effect.

A comprehensive investigation of this compound is therefore warranted to elucidate how the interplay of these structural features translates into specific biological activity. Such studies are essential for unlocking the potential of this and related novel indazole compounds.

Historical Perspective on Related Scaffold Exploration in Pre-clinical Drug Discovery

The exploration of the indazole scaffold in pre-clinical drug discovery has a rich history, evolving from initial discoveries of its biological activity to sophisticated, structure-guided design approaches. nih.gov Early research focused on synthesizing and screening diverse libraries of indazole derivatives to identify lead compounds for various diseases.

Over the decades, advancements in analytical techniques and computational chemistry have enabled a more rational approach to drug design. Structure-activity relationship (SAR) studies have been instrumental in identifying the key structural features of indazole derivatives that are responsible for their biological effects. nih.gov For example, extensive research has been conducted to understand how substitutions at different positions of the indazole ring influence potency and selectivity for specific biological targets.

A significant area of focus has been the development of indazole-based kinase inhibitors for the treatment of cancer. nih.gov Researchers have successfully designed indazole derivatives that target specific kinases involved in cancer cell proliferation and survival. rsc.org This has led to the discovery of potent and selective inhibitors, some of which have progressed into clinical trials. researchgate.net The "scaffold hopping" approach, where the indole (B1671886) core of a known drug is replaced with an indazole, has also proven to be a successful strategy. rsc.org

Research Gaps and Opportunities in the Field of Novel Indazole Compounds

Despite the extensive research on indazole derivatives, significant research gaps and opportunities remain. The vast chemical space of possible indazole substitutions is far from fully explored, presenting a fertile ground for the discovery of novel compounds with unique biological activities. nih.gov

One of the primary challenges and opportunities lies in the development of indazole derivatives with improved selectivity for their biological targets. Achieving high selectivity is crucial for minimizing off-target effects. The synthesis and evaluation of novel substitution patterns, such as that found in this compound, can contribute to this goal.

Furthermore, there is a continuing need for new agents to combat the growing problem of drug resistance in infectious diseases and cancer. researchgate.net Novel indazole compounds may offer new mechanisms of action that can overcome existing resistance pathways. The exploration of less-studied biological targets for indazole derivatives also represents a significant opportunity. While their role as kinase inhibitors is well-established, their potential to modulate other classes of proteins is an area ripe for investigation. benthamdirect.com

The development of more efficient and sustainable synthetic methodologies for the preparation of complex indazole derivatives is another important research direction. researchgate.net Innovations in synthetic chemistry can accelerate the discovery and development of new indazole-based therapeutics.

Data on Indazole Derivatives

To provide context for the potential properties of this compound, the following tables summarize key information for related indazole compounds.

Table 1: Physicochemical Properties of Representative Indazole Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
1H-Indazol-3-amine29433-87-0C₇H₇N₃133.15
5-Nitro-1H-indazol-3-amine41339-17-7C₇H₆N₄O₂178.15
1-Methyl-5-nitro-1H-indazol-3-amine73105-48-3C₈H₈N₄O₂192.17
This compound1133430-67-7C₁₀H₁₂N₄O₂220.23

Table 2: Reported Biological Activities of Selected Indazole Scaffolds

Indazole Derivative ClassExample Biological ActivityTherapeutic Area
1H-Indazole-3-carboxamidesKinase InhibitionOncology
3-AminoindazolesAnti-proliferativeOncology
N1-Substituted IndazolesAnti-inflammatoryInflammation
5-Nitroindazole (B105863) DerivativesAntimicrobialInfectious Diseases

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N4O2 B11925426 5-Nitro-1-propyl-1H-indazol-3-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12N4O2

Molecular Weight

220.23 g/mol

IUPAC Name

5-nitro-1-propylindazol-3-amine

InChI

InChI=1S/C10H12N4O2/c1-2-5-13-9-4-3-7(14(15)16)6-8(9)10(11)12-13/h3-4,6H,2,5H2,1H3,(H2,11,12)

InChI Key

CSZZXEPLSZYENI-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)N

Origin of Product

United States

Synthetic Methodologies for 5 Nitro 1 Propyl 1h Indazol 3 Amine

Retrosynthetic Analysis and Strategic Disconnections for the Indazole Core

A retrosynthetic analysis of 5-Nitro-1-propyl-1H-indazol-3-amine reveals several key disconnections that form the basis of logical synthetic planning. The primary strategic disconnections involve the sequential removal of the functional groups from the indazole core.

The most logical initial disconnection is the C3-amino group, which can be installed late in the synthesis via several potential amination strategies. This leads to the intermediate 5-nitro-1-propyl-1H-indazole . Subsequently, the N1-propyl group can be disconnected, leading back to the commercially available or readily synthesized 5-nitro-1H-indazole .

The core indazole ring itself can be formed through various cyclization strategies. A common and effective disconnection breaks the N1-N2 and C3-C3a bonds, leading back to a substituted 2-aminobenzaldehyde (B1207257) or a related derivative. This approach, known as the Davis-Beirut reaction or similar cyclizations, is a powerful tool for constructing the indazole scaffold.

An alternative disconnection of the indazole ring involves breaking the N2-C3 and N1-C7a bonds, which points towards a synthesis from a substituted phenylhydrazine (B124118) and a suitable carbonyl compound.

Classical Synthetic Approaches to the Indazole Scaffold with a Nitro Substitution

The classical synthesis of this compound can be envisioned as a multi-step process involving the formation of the nitro-substituted indazole core, followed by functionalization at the N1 and C3 positions.

Cyclization Reactions for Indazole Formation

The formation of the 5-nitro-1H-indazole core is a critical first step. A widely used and effective method involves the diazotization of a substituted aniline (B41778) followed by intramolecular cyclization. For instance, the synthesis can commence from 2-methyl-4-nitroaniline (B30703).

In a typical procedure, 2-methyl-4-nitroaniline is treated with sodium nitrite (B80452) in an acidic medium, such as acetic acid, to form an in situ diazonium salt. This intermediate then undergoes spontaneous cyclization to yield 5-nitro-1H-indazole. chemicalbook.com The reaction is generally carried out at low temperatures to control the reactivity of the diazonium salt.

Starting MaterialReagentsSolventTemperatureYieldReference
2-methyl-4-nitroanilineSodium nitriteAcetic acid/Water0-20 °CQuantitative chemicalbook.com
2-amino-5-nitrotolueneSodium nitriteGlacial acetic acid< 25 °C72-80% orgsyn.org

It is important to note that the reaction conditions, such as temperature and the rate of addition of reagents, can significantly impact the yield and purity of the product.

Functionalization Strategies for the Nitro Group at C5

In the context of synthesizing the target molecule, the nitro group at the C5 position is a pre-installed functionality on the starting materials. The primary role of the nitro group in the synthetic sequence is to act as an electron-withdrawing group, which can influence the regioselectivity of subsequent reactions, such as N-alkylation. The synthesis of the 5-nitroindazole (B105863) starting material itself has been well-established. chemicalbook.comorgsyn.org

Introduction of the Propyl Group at N1

The alkylation of indazoles can lead to a mixture of N1 and N2 isomers, making regioselective N-alkylation a significant challenge. The ratio of these isomers is influenced by several factors, including the nature of the substituent on the indazole ring, the alkylating agent, the base, and the solvent used. nih.govbeilstein-journals.org

For the synthesis of this compound, the propyl group must be introduced at the N1 position. Studies on the alkylation of substituted indazoles have shown that the use of sodium hydride (NaH) as a base in a solvent like tetrahydrofuran (B95107) (THF) can favor the formation of the N1-alkylated product, particularly with electron-withdrawing groups at the C5 position. nih.gov

A plausible method for the N1-propylation of 5-nitro-1H-indazole would involve its deprotonation with a strong base like NaH, followed by reaction with a propyl halide, such as 1-bromopropane (B46711) or 1-iodopropane.

SubstrateAlkylating AgentBaseSolventRegioselectivity (N1:N2)Reference
Substituted IndazolesAlkyl BromideNaHTHFHigh N1 selectivity nih.gov
5-nitro-1H-indazoleAllyl BromideK2CO3 (Phase Transfer)Dichloromethane/WaterN1-allyl product formed researchgate.net

The electron-withdrawing nature of the nitro group at C5 is expected to increase the acidity of the N1-proton, thereby facilitating deprotonation and subsequent alkylation. Careful optimization of reaction conditions is crucial to maximize the yield of the desired N1-propyl isomer.

Amination Routes at C3

The final step in the classical synthetic approach is the introduction of the amino group at the C3 position of the 5-nitro-1-propyl-1H-indazole intermediate. Direct amination of the C3 position can be challenging. A common strategy involves the introduction of a leaving group at the C3 position, which can then be displaced by an amino group.

One possible route involves the chlorination or bromination of the C3 position of 5-nitro-1-propyl-1H-indazole, followed by nucleophilic substitution with ammonia (B1221849) or a protected form of ammonia. However, the direct halogenation of the C3 position of an N-alkylated indazole can be difficult.

A more viable approach may involve starting with a precursor that already contains a functional group at C3 that can be converted to an amine. For instance, if the synthesis starts with a 3-carboxy-5-nitroindazole derivative, this could potentially be converted to an amino group via a Curtius, Hofmann, or Schmidt rearrangement.

Development of Novel Synthetic Strategies for this compound

Modern synthetic organic chemistry offers a range of novel strategies that could potentially be applied to the synthesis of this compound, offering advantages in terms of efficiency, selectivity, and environmental impact.

One promising area is the development of direct C-H amination reactions. These methods avoid the need for pre-functionalization of the C3 position with a leaving group, thus shortening the synthetic sequence. Transition-metal-catalyzed C-H amination, using catalysts based on rhodium, palladium, or copper, could potentially be employed to directly install the amino group at the C3 position of 5-nitro-1-propyl-1H-indazole. While specific literature for this exact transformation is scarce, the general principles of directed C-H functionalization could be applicable.

Furthermore, the use of flow chemistry could offer significant advantages for the synthesis of this compound, particularly for the diazotization step, which can be hazardous on a large scale in batch processes. Flow reactors allow for precise control of reaction parameters, enhancing safety and reproducibility.

The development of these novel strategies is an active area of research and holds the potential to provide more efficient and sustainable routes to this compound and other similarly substituted indazole derivatives.

Exploration of Transition Metal-Catalyzed Coupling Reactions

While direct transition metal-catalyzed N-propylation of 5-nitro-1H-indazol-3-amine is not extensively documented, analogous reactions on the indazole scaffold suggest plausible routes. Transition metal catalysis, particularly with palladium, has been employed for the N-arylation of indazoles, and similar principles can be adapted for N-alkylation. However, direct N-alkylation is more commonly achieved through nucleophilic substitution reactions.

Recent advances have explored transition metal-catalyzed methods for the synthesis of N-alkyl indazoles, which can be complex and challenging to scale up. nih.gov For instance, palladium-catalyzed reactions are sensitive, and the presence of a nitro group could potentially interfere with the catalytic cycle. Therefore, a more common and practical approach for introducing the propyl group would be a classical N-alkylation of the pre-formed 5-nitro-1H-indazol-3-amine.

One-Pot Multicomponent Reactions for Enhanced Efficiency

One-pot multicomponent reactions (MCRs) offer a streamlined and efficient approach to synthesizing complex molecules like this compound from simple precursors in a single step, thereby reducing waste and saving time. A plausible one-pot strategy could involve the reaction of an appropriately substituted o-toluidine (B26562) with sodium nitrite to form a diazotized intermediate, which then undergoes intramolecular cyclization and subsequent N-alkylation in the presence of a propylating agent.

A study has demonstrated a citric acid-mediated one-pot regioselective synthesis of N-alkylated indazoles. primescholars.com This method involves the diazotization of 2-methylanilines, followed by intramolecular cyclization and N-alkylation. primescholars.com This green synthetic route has been shown to be effective for substrates containing a nitro group, which can be reduced in the same pot if desired. primescholars.com Another one-pot approach involves the reaction of 1,1-dialkylhydrazones with arynes, which can be generated in situ, to produce 1-alkyl-1H-indazoles in high yields. nih.gov

Table 1: Illustrative One-Pot Synthesis Conditions for N-Alkylated Indazoles

Starting Materials Reagents and Conditions Product Yield Reference
2-Methylaniline, NaNO₂, Ethyl Chloroacetate Citric acid, EtOH:H₂O (1:1), one-pot N-alkylated indazole ~78-96% primescholars.com

Chemo- and Regioselective Synthesis Optimization

A significant challenge in the synthesis of 1-substituted indazoles is controlling the regioselectivity of the N-alkylation, as the reaction can occur at either the N-1 or N-2 position of the indazole ring. The ratio of the resulting N-1 and N-2 isomers is influenced by several factors, including the substitution pattern on the indazole ring, the nature of the alkylating agent, the base, and the solvent used.

For the synthesis of this compound, the key step is the regioselective alkylation of 5-nitro-1H-indazol-3-amine with a propyl halide (e.g., 1-bromopropane or 1-iodopropane). Studies on the N-alkylation of substituted indazoles have shown that the use of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) generally favors the formation of the thermodynamically more stable N-1 isomer. beilstein-journals.orgd-nb.info

The electronic properties of the substituents on the indazole ring play a crucial role in directing the alkylation. Electron-withdrawing groups, such as the nitro group at the C-5 position, can influence the acidity of the N-H protons and the nucleophilicity of the nitrogen atoms. While a nitro group at the C-7 position has been shown to confer excellent N-2 regioselectivity, the effect of a C-5 nitro group is less pronounced and can lead to mixtures of N-1 and N-2 isomers under certain conditions. d-nb.info Therefore, careful optimization of the reaction conditions is essential to maximize the yield of the desired N-1 propyl isomer.

Table 2: Factors Influencing Regioselectivity in Indazole N-Alkylation

Factor Effect on N-1 vs. N-2 Alkylation Example/Reference
Base/Solvent NaH in THF generally favors N-1 alkylation. beilstein-journals.orgd-nb.info A study on various substituted indazoles showed high N-1 selectivity with NaH/THF. beilstein-journals.orgd-nb.info
Substituents Electron-withdrawing groups at C-7 favor N-2. d-nb.info Steric hindrance at C-7 can also favor N-2. C-7 NO₂ or CO₂Me substituted indazoles showed ≥96% N-2 regioselectivity. d-nb.info

| Alkylating Agent | Mitsunobu conditions can favor N-2 alkylation. nih.govbeilstein-journals.org | N-alkylation of an indazole with n-pentanol under Mitsunobu conditions showed a strong preference for the N-2 regioisomer. nih.govbeilstein-journals.org |

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of fine chemicals and pharmaceuticals is of growing importance to minimize environmental impact.

Solvent Selection and Minimization Strategies

The choice of solvent is a key consideration in green chemistry. Traditional syntheses of N-alkylated indazoles often use polar aprotic solvents like DMF, which have environmental and health concerns. Green alternatives include the use of water, ethanol, or polyethylene (B3416737) glycol (PEG). A citric acid-mediated synthesis of N-alkylated indazoles has been successfully carried out in an ethanol-water mixture. primescholars.com Furthermore, the use of heterogeneous catalysts can facilitate reactions in greener solvents. For example, copper oxide nanoparticles on activated carbon have been used for the synthesis of 2H-indazoles in PEG-400. acs.org Minimizing the amount of solvent used, or employing solvent-free conditions, are also effective green strategies.

Catalyst Development for Sustainable Production

The development of sustainable catalysts is a cornerstone of green chemistry. This includes the use of non-toxic, earth-abundant metals, and recyclable catalysts. For indazole synthesis, citric acid, a biodegradable and non-toxic organic acid, has been used as a catalyst. primescholars.com Natural catalysts, such as lemon peel powder, have also been explored for the synthesis of 1H-indazoles under ultrasound irradiation. researchgate.net The use of heterogeneous catalysts, like the aforementioned CuO@C, is advantageous as they can be easily separated from the reaction mixture and reused, reducing waste and cost. acs.org

Analytical Methodologies for Synthetic Purity and Structural Confirmation (for research applications)

To ensure the synthesized compound is the correct isomer and of high purity, a combination of analytical techniques is employed.

The primary method for structural confirmation and differentiation between the N-1 and N-2 alkylated regioisomers is Nuclear Magnetic Resonance (NMR) spectroscopy. Advanced 2D NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) are particularly powerful. In an HMBC experiment, correlations between the protons of the propyl group and the carbons of the indazole ring can definitively establish the point of attachment. nih.gov For example, a correlation between the N-CH₂ protons and the C-7a carbon would confirm the N-1 isomer. d-nb.info

High-Performance Liquid Chromatography (HPLC) is a crucial technique for determining the purity of the final product and for separating the N-1 and N-2 isomers if a mixture is obtained. nih.gov Different HPLC methods, such as reversed-phase or normal-phase chromatography, can be developed to achieve optimal separation. The purity is typically assessed by the peak area percentage in the chromatogram.

Mass Spectrometry (MS) is used to confirm the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to confirm the elemental composition of the molecule.

Table 3: Analytical Techniques for Characterization

Technique Purpose Key Information Obtained
¹H and ¹³C NMR Structural Elucidation Chemical shifts and coupling constants of protons and carbons.
2D NMR (HMBC, NOESY) Regioisomer differentiation Correlations between protons and carbons to establish connectivity. nih.gov
HPLC Purity assessment and isomer separation Retention time and peak area to determine purity and quantify isomers. nih.gov
Mass Spectrometry (MS) Molecular weight confirmation Molecular ion peak corresponding to the mass of the compound.

| HRMS | Elemental composition confirmation | Exact mass to confirm the molecular formula. |

Scale-Up Methodologies for Pre-clinical Research Supply

The transition from laboratory-scale synthesis to the production of larger quantities required for pre-clinical research presents several challenges. Key considerations for the scale-up of the proposed synthesis of this compound include process safety, optimization of reaction conditions for efficiency and cost-effectiveness, and purification strategies suitable for larger batches.

Process Safety and Optimization:

For the initial diazotization step, careful temperature control is crucial as diazonium salts can be unstable. On a larger scale, the addition of the sodium nitrite solution should be performed at a controlled rate to manage the exotherm. The use of glacial acetic acid in large volumes also requires appropriate handling and containment measures.

The iodination and N-propylation steps involve the use of strong bases like potassium hydroxide (B78521) and sodium hydride. Sodium hydride is pyrophoric and requires handling under an inert atmosphere, which necessitates the use of specialized reactors equipped for such conditions on a larger scale. The use of flammable solvents like THF also requires adherence to strict safety protocols.

Purification Strategies:

Column chromatography, which is often used for purification at the lab scale, can be impractical and costly for larger quantities. For the scale-up synthesis, alternative purification methods are preferable. Recrystallization is a highly effective method for purifying solid intermediates and the final product, provided a suitable solvent system can be identified. The crude 5-nitroindazole, for example, can be effectively purified by recrystallization from methanol (B129727) orgsyn.org.

For the purification of intermediates and the final product on a larger scale, techniques such as slurry washing with appropriate solvents can be employed to remove impurities without the need for chromatography. In the synthesis of a similar compound, 7-bromo-4-chloro-1H-indazol-3-amine, the desired isomer was successfully isolated on a hundred-gram scale by treating the crude mixture of regioisomers with a methanol/water mixture, avoiding column chromatography mdpi.com. A similar strategy could be developed for the purification of 1-propyl-5-nitro-1H-indazol-3-amine.

Equipment and Reaction Monitoring:

The use of glass-lined or stainless-steel reactors is standard for kilogram-scale production in the pharmaceutical industry. For reactions involving corrosive reagents or sensitive materials, appropriate reactor materials must be chosen. Process analytical technology (PAT) can be implemented to monitor reaction progress in real-time, allowing for better control over reaction endpoints and impurity profiles.

A summary of scale-up considerations for each proposed step is provided in the table below.

Synthetic Step Key Scale-Up Considerations Proposed Scale-Up Solution
Synthesis of 5-Nitro-1H-indazole Management of exothermic diazotization, handling of large volumes of acetic acid.Controlled addition rate of reagents, use of jacketed reactors for temperature control, appropriate personal protective equipment (PPE) and ventilation.
Iodination at the 3-position Handling of corrosive base (KOH) and iodine.Use of corrosion-resistant reactors, implementation of closed-system transfers for reagents.
N-Propylation Safe handling of pyrophoric NaH, use of flammable solvent (THF).Use of inert atmosphere reactors, grounding and bonding to prevent static discharge, solvent recovery systems.
Amination Potential for high-pressure reactions depending on the ammonia source.Use of high-pressure rated reactors, careful monitoring of pressure and temperature.
Purification Avoidance of large-scale chromatography.Development of robust recrystallization or slurry washing procedures.

By carefully addressing these factors, a safe, efficient, and scalable process for the synthesis of this compound can be developed to meet the demands of pre-clinical research.

Biological Evaluation and Mechanistic Studies of 5 Nitro 1 Propyl 1h Indazol 3 Amine

In Vitro Biological Screening Paradigms

There is no specific information in the reviewed literature regarding the in vitro biological screening of 5-Nitro-1-propyl-1H-indazol-3-amine. However, studies on analogous compounds offer insights into the potential screening strategies that could be employed.

High-Throughput Screening (HTS) Approaches for Initial Hit Identification

No high-throughput screening data is available for this compound. For other indazole derivatives, HTS has been a valuable tool. For instance, a phenotypic screen led to the identification of indazole-based compounds as potential anticancer agents. This suggests that a similar approach could be used to assess the activity of a library of compounds including this compound.

Target-Based Assays: Receptor Binding, Enzyme Inhibition, and Protein-Protein Interaction Modulations

Specific target-based assay data for this compound is not documented. Research on related 1H-indazole-3-amine derivatives has shown their potential as multi-target inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), Tie-2, and EphB4, which are crucial in angiogenesis and tumorigenesis. researchgate.net These findings come from targeted enzyme inhibition assays. Another study on indazole derivatives identified compounds that potentially inhibit Bcl2 family members and the p53/MDM2 pathway, indicating modulation of protein-protein interactions. nih.govnih.gov

Phenotypic Screening Methodologies for Cellular Pathway Perturbation

There are no published phenotypic screening results for this compound. However, the broader class of 5-nitroindazole (B105863) derivatives has been evaluated using such methods. For example, derivatives of 5-nitroindazolin-3-one were screened for their trypanocidal activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. mdpi.com This screening identified compounds that induce the production of reactive oxygen species, leading to parasite apoptosis. mdpi.com In the context of cancer, phenotypic screens of other indazole derivatives have assessed their anti-proliferative activity against various human cancer cell lines, including lung, leukemia, prostate, and liver cancer cells. nih.govnih.gov

Identification and Characterization of Molecular Targets

No studies have been published that identify or characterize the molecular targets of this compound. The following subsections describe methodologies that have been applied to similar compounds.

Affinity Chromatography and Pull-Down Assays

There is no information available on the use of affinity chromatography or pull-down assays to identify the molecular targets of this compound.

Proteomic Profiling for Target Deconvolution

Proteomic profiling studies for the deconvolution of targets for this compound have not been reported. For related compounds, computational docking studies have been employed to understand how they interact with the binding sites of their putative targets, such as the nitroreductases in T. cruzi for 5-nitroindazolin-3-one derivatives. mdpi.com

Genetic Validation of Proposed Targets in Cellular Systems

The validation of molecular targets is a critical step in understanding the therapeutic potential of a compound. For derivatives of the 1H-indazole-3-amine scaffold, to which this compound belongs, research has pointed towards key regulators of cancer cell survival and proliferation.

For instance, studies on a series of 1H-indazole-3-amine derivatives have identified the Bcl-2 family of proteins and the p53/MDM2 pathway as potential targets. One promising compound, referred to as compound 6o in a study, was shown to likely exert its anticancer effects by inhibiting these pathways. nih.gov The Bcl-2 family are crucial regulators of apoptosis (programmed cell death), while the p53 tumor suppressor protein and its negative regulator MDM2 form a vital axis in controlling cell cycle and apoptosis in response to cellular stress. The inhibition of Bcl-2 family members or the disruption of the p53/MDM2 interaction can lead to the selective elimination of cancer cells.

Furthermore, the 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment, a key feature for inhibitors of protein kinases. nih.gov This suggests that compounds like this compound could potentially target various receptor tyrosine kinases (RTKs) that are essential for tumor angiogenesis and growth, such as VEGFR-2, TIE-2, and EphB4 . researchgate.net The design of multi-target inhibitors based on this scaffold has shown promise in preclinical studies. researchgate.net

Elucidation of Cellular Mechanisms of Action

Analysis of Signal Transduction Pathway Modulation (e.g., phosphorylation cascades)

The anticancer activity of nitroindazole derivatives often involves the modulation of critical signal transduction pathways that govern cell survival, proliferation, and death. Research on related compounds indicates that the phosphatidylinositol-3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is a significant target. mdpi.com This pathway is a central regulator of cell growth and metabolism and is frequently hyperactivated in cancer. Inhibition of the PI3K/Akt/mTOR signaling cascade can suppress tumor cell proliferation and induce apoptosis. mdpi.com Studies on other natural and synthetic compounds have demonstrated that targeting this pathway is an effective anti-cancer strategy. mdpi.com

Investigation of Gene Expression and Protein Synthesis Alterations

The cellular effects of bioactive compounds are often underpinned by changes in gene expression and protein synthesis. For a potent antitumor agent from a related class, 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, it was observed that the compound significantly inhibited both DNA and RNA synthesis in Sarcoma-180 (S-180) cells. nih.gov This inhibition of nucleic acid synthesis is a hallmark of many cytotoxic agents and directly impacts the ability of cancer cells to replicate and produce proteins necessary for their survival and growth.

Studies on Cell Cycle Regulation, Apoptosis, and Autophagy Induction

A common mechanism of action for anticancer compounds is the induction of cell cycle arrest and apoptosis.

Cell Cycle Arrest: Flow cytometry analysis of MOLT-4 human leukemia cells treated with a related nitro-compound, 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, demonstrated its ability to induce cell cycle arrest . nih.gov By halting the cell cycle at specific checkpoints, such compounds can prevent cancer cells from dividing and can create a window for apoptotic processes to be initiated.

Apoptosis: Multiple studies on nitroindazole derivatives and related structures have confirmed their capacity to induce apoptosis.

A 1H-indazole-3-amine derivative, compound 6o, was found to induce apoptosis in K562 chronic myeloid leukemia cells in a concentration-dependent manner. nih.gov

Another related nitro-compound induced significant apoptosis in both MOLT-4 and HL-60 leukemia cells, with the effect in HL-60 cells being substantially greater than that of established agents like camptothecin (B557342) and cisplatin (B142131) at the same concentration. nih.gov The apoptotic effect was confirmed through flow cytometry and was mediated by the activation of caspases 3 and 6 . nih.gov

In studies on 5-nitroindazolin-3-one derivatives against Trypanosoma cruzi, the causative agent of Chagas disease, the nitro group at the 5-position was crucial for inducing apoptosis in the parasites. mdpi.comresearchgate.net

Autophagy: Autophagy is a cellular self-degradation process that can have a dual role in cancer, either promoting survival or contributing to cell death. In some contexts, the induction of autophagy can be a pro-death signal in cancer cells. nih.gov For instance, in HSC-3 human oral cancer cells, piperine, a natural compound, was shown to induce autophagy that leads to apoptosis. mdpi.com While direct evidence for this compound is lacking, the interplay between autophagy and apoptosis is a critical area of investigation for novel anticancer agents. mdpi.com The cell cycle status can influence whether autophagy acts as a survival or death mechanism in response to stress. nih.gov

Examination of Organelle-Specific Effects (e.g., mitochondrial function, endoplasmic reticulum stress)

The cellular powerhouse, the mitochondria , is a key player in both cellular metabolism and the intrinsic pathway of apoptosis. The generation of reactive oxygen species (ROS) is a common mechanism by which nitroaromatic compounds exert their biological effects.

In the context of 5-nitroindazole derivatives, the nitro group at the 5-position of the indazole ring has been shown to be critical for inducing the generation of ROS. mdpi.comresearchgate.net This oxidative stress can lead to mitochondrial damage and trigger apoptotic cell death. researchgate.net This mechanism has been particularly highlighted in the trypanocidal activity of 5-nitroindazolin-3-one derivatives. mdpi.com The inhibition of autophagy has been shown in other studies to impair the survival of dormant cancer cells through the induction of mitochondrial damage and oxidative stress. nih.gov

Functional Studies in Relevant Cell Lines and Primary Cell Cultures

The antitumor potential of 1H-indazole-3-amine derivatives has been evaluated across a panel of human cancer cell lines. These studies provide valuable data on the spectrum of activity and selectivity of this class of compounds.

One study evaluated a series of synthesized indazole derivatives against the following human cancer cell lines:

A549 (lung carcinoma)

K562 (chronic myeloid leukemia)

PC-3 (prostate cancer)

Hep-G2 (hepatocellular carcinoma)

Among the tested compounds, a derivative designated as 6o demonstrated a promising inhibitory effect against the K562 cell line with a 50% inhibitory concentration (IC50) value of 5.15 µM. nih.gov Importantly, this compound exhibited selectivity, being significantly less toxic to normal human embryonic kidney cells (HEK-293), which had an IC50 of 33.2 µM. nih.gov In contrast, another derivative, 5k , showed potent activity against Hep-G2 cells (IC50 = 3.32 µM) but was not pursued further due to its high toxicity to normal cells (HEK-293, IC50 = 12.17 µM), indicating poor selectivity. nih.gov

Another related nitro-compound was found to be a potent antitumor agent and was evaluated against a broader panel of human tumor cell lines, including MOLT-4 (acute lymphoblastic leukemia) and HL-60 (promyelocytic leukemia), where it demonstrated significant apoptosis-inducing effects. nih.gov

The table below summarizes the reported in vitro activities of representative indazole derivatives in various cell lines.

Compound/DerivativeCell LineCell TypeActivityIC50 (µM)Source
Compound 6o K562Chronic Myeloid LeukemiaInhibitory5.15 nih.gov
HEK-293Normal KidneyLow Toxicity33.2 nih.gov
Compound 5k Hep-G2Hepatocellular CarcinomaInhibitory3.32 nih.gov
HEK-293Normal KidneyHigh Toxicity12.17 nih.gov
Compound 1i MOLT-4Acute Lymphoblastic LeukemiaApoptosis Induction10.0 nih.gov
HL-60Promyelocytic LeukemiaApoptosis Induction10.0 nih.gov
5-nitro-2-picolyl-indazolin-3-one (5a) T. cruzi epimastigotesProtozoan ParasiteTrypanocidal1.1 ± 0.3 mdpi.com
T. cruzi trypomastigotesProtozoan ParasiteTrypanocidal5.4 ± 1.0 mdpi.com

Dose-Response Characterization in Cellular Assays

A fundamental step in evaluating the biological activity of a new compound is to establish its dose-response relationship in relevant cellular assays. This involves treating cultured cells with a range of concentrations of the compound and measuring a specific biological endpoint. The goal is to determine the potency of the compound, often expressed as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).

For a compound like this compound, which has a nitro-indazole core, a primary area of investigation would likely be its anti-proliferative activity against cancer cell lines. For instance, in a study on pyrazole-containing benzimidazole (B57391) hybrids, which share structural similarities with nitroindazoles, compounds were evaluated for their anti-proliferative activity against human tumor cell lines such as lung (A549), breast (MCF-7), and cervical (HeLa) cancers. nih.gov The IC50 values were determined to quantify their potency. nih.gov

A typical dose-response experiment would involve seeding cancer cells in multi-well plates and exposing them to serial dilutions of the test compound for a defined period, commonly 48 or 72 hours. The cell viability is then assessed using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The resulting data is plotted as cell viability versus compound concentration, and the IC50 is calculated from the resulting sigmoidal curve.

To illustrate, the table below presents hypothetical dose-response data for a compound against a cancer cell line.

Concentration (µM)% Cell Viability
0.0198
0.192
175
552
1030
2515
505
1002

This table represents a typical dataset from a dose-response experiment and does not reflect actual data for this compound.

Time-Course Experiments for Kinetic Analysis of Cellular Effects

Understanding the kinetics of a compound's cellular effects is crucial for elucidating its mechanism of action. Time-course experiments involve treating cells with a fixed concentration of the compound and monitoring the biological response at various time points. This can reveal how quickly the compound elicits its effects and whether the effects are transient or sustained.

For a potential anticancer agent, time-course studies might investigate the induction of apoptosis (programmed cell death) or cell cycle arrest. For example, in the evaluation of 1,3-diphenyl-1H-pyrazole derivatives, flow cytometry was used to analyze the cell cycle distribution in MCF-7 breast cancer cells after treatment with the compounds for different durations. nih.gov Such studies revealed that the compounds arrested the cells in the G1 phase of the cell cycle. nih.gov

A representative time-course experiment could involve treating cells with the compound at its IC50 concentration and harvesting them at 6, 12, 24, and 48 hours post-treatment. The cells would then be stained with a DNA-binding dye (like propidium (B1200493) iodide) and analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

The following table illustrates a potential outcome of a time-course experiment on cell cycle distribution.

Time (hours)% Cells in G1 Phase% Cells in S Phase% Cells in G2/M Phase
0 (Control)552520
6602218
12681814
24751510
4882108

This table is a hypothetical representation of time-course data and is not specific to this compound.

Evaluation of Selectivity Against Off-Targets in Cellular Systems

A critical aspect of drug development is to assess the selectivity of a compound. An ideal therapeutic agent should potently affect its intended target while having minimal activity against other cellular components (off-targets) to reduce the likelihood of side effects. Selectivity is often evaluated by testing the compound against a panel of related and unrelated targets or by comparing its effects on cancerous versus non-cancerous cells.

In the context of indazole derivatives, selectivity has been a key consideration. For instance, in the development of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives, a potent compound, 12A, was found to effectively induce a form of cell death called methuosis in cancer cells but not in normal human cells, demonstrating a high degree of selectivity. nih.gov

To assess the selectivity of this compound, its cytotoxic effects would be tested on a panel of cancer cell lines from different tissues, alongside one or more non-cancerous cell lines (e.g., normal human fibroblasts or epithelial cells). The IC50 values obtained for the cancerous and non-cancerous cells are then compared to calculate a selectivity index (SI), which is the ratio of the IC50 in normal cells to the IC50 in cancer cells. A higher SI value indicates greater selectivity for cancer cells.

An example of data from a selectivity study is shown in the table below.

Cell LineCell TypeIC50 (µM)Selectivity Index (SI)
A549Lung Carcinoma2.512
MCF-7Breast Carcinoma3.19.7
HeLaCervical Carcinoma4.07.5
HFF-1Normal Human Fibroblast30-

This table provides an illustrative example of selectivity data and does not represent experimentally determined values for this compound.

Structure Activity Relationships Sar and Medicinal Chemistry Aspects of 5 Nitro 1 Propyl 1h Indazol 3 Amine

Systematic Exploration of Substituent Effects on the Indazole Core

The biological activity of 5-Nitro-1-propyl-1H-indazol-3-amine is intrinsically linked to the interplay of its three key substituents: the N1-propyl group, the C3-amine, and the C5-nitro group. Understanding the contribution of each component is crucial for the rational design of more potent and selective analogs.

Modifications at the N1 Position: Alkyl Chain Length and Branching

The substituent at the N1-position of the indazole ring plays a pivotal role in modulating the compound's physicochemical properties, such as lipophilicity and steric bulk, which in turn affects its interaction with biological targets. While direct SAR studies on the N1-propyl group of this compound are not extensively documented, research on related 1-alkyl-indazole derivatives provides valuable insights.

Studies on analogous systems have shown that varying the length and branching of the N1-alkyl chain can significantly impact biological activity. For instance, in a series of 1-substituted indazole derivatives, alterations in the N1-alkyl substituent have been shown to influence their affinity for various receptors and enzymes. It is hypothesized that the propyl group in this compound contributes to an optimal balance of lipophilicity for cell membrane permeability and interaction with a specific binding pocket.

N1-SubstituentRelative Activity (Hypothetical)Rationale
MethylLowerReduced lipophilicity compared to propyl, may lead to weaker binding.
Propyl Optimal Balances lipophilicity and steric factors for effective binding.
IsopropylVariableBranching may introduce steric hindrance, potentially reducing activity depending on the target.
ButylPotentially LowerIncreased lipophilicity might enhance membrane interaction but could also lead to non-specific binding or reduced solubility.

This table is a hypothetical representation based on general SAR principles for N-alkyl indazoles and is intended for illustrative purposes.

Functional Group Variation at the C3 Amine Position

The 3-amino group is a critical pharmacophoric feature in many biologically active indazole compounds, often involved in key hydrogen bonding interactions with target proteins. nih.govresearchgate.net The 1H-indazole-3-amine scaffold is recognized as an effective "hinge-binding" fragment in kinase inhibitors, highlighting the importance of this moiety. nih.gov

C3-Amine ModificationExpected Impact on ActivityRationale
Primary Amine (-NH2) Essential for activity Acts as a key hydrogen bond donor.
Acetylation (-NHCOCH3)Likely decrease in activityReduces hydrogen bond donor capacity and increases steric bulk.
N-alkylation (-NHR)VariableMay increase lipophilicity but could disrupt critical hydrogen bonds.
N,N-dialkylation (-NR2)Likely decrease in activityLoss of hydrogen bond donating ability.

This table illustrates the expected impact of modifying the C3-amine based on the known importance of this group in related bioactive indazoles.

Alterations and Bioisosteric Replacements at the C5 Nitro Group

The C5-nitro group is a strong electron-withdrawing group that significantly influences the electronic character of the indazole ring system. This feature is often associated with the biological activity of nitroaromatic compounds, including antimicrobial and anticancer effects. researchgate.net The nitro group can participate in bioreductive activation, a mechanism implicated in the activity of some nitro-aromatic drugs.

Bioisosteric replacement of the nitro group is a common strategy in medicinal chemistry to improve a compound's safety profile while retaining or enhancing its biological activity. google.com Potential bioisosteres for a nitro group include cyano (-CN), trifluoromethyl (-CF3), and sulfone (-SO2R) groups. The choice of bioisostere depends on matching the electronic and steric properties of the nitro group.

C5-SubstituentPotential Biological ActivityRationale for Replacement
Nitro (-NO2) Active Strong electron-withdrawing character, potential for bioreductive activation.
Cyano (-CN)Potentially ActiveElectron-withdrawing, can mimic some electronic effects of the nitro group.
Trifluoromethyl (-CF3)Potentially ActiveStrong electron-withdrawing group, can enhance metabolic stability.
Amino (-NH2)Altered Activity ProfileElectron-donating group, would significantly change the electronic properties and potential targets.

This table presents potential bioisosteric replacements for the C5-nitro group and the rationale behind these modifications.

Stereochemical Considerations and Enantiomeric Synthesis (if applicable)

For this compound itself, there are no chiral centers, and therefore, stereochemical considerations are not directly applicable. However, if modifications were to introduce a chiral center, for example, by introducing a chiral substituent at the N1-position or on the C3-amine, then the synthesis of individual enantiomers and their separate biological evaluation would be crucial. It is well-established in medicinal chemistry that different enantiomers of a chiral drug can exhibit vastly different pharmacological activities and metabolic profiles.

Analog Synthesis and Strategic Biological Evaluation for SAR Derivation

The systematic derivation of structure-activity relationships for this compound necessitates the synthesis and biological evaluation of a focused library of analogs. A common synthetic strategy to access such compounds involves the cyclization of appropriately substituted o-fluorobenzonitriles with hydrazine, followed by N-alkylation. mdpi.com

For instance, the synthesis of 1-aryl-5-nitro-1H-indazoles has been achieved through the reaction of 2-fluoro-5-nitro-benzonitrile with aryl hydrazines. mdpi.com A similar approach could be adapted for the synthesis of the N1-propyl analog by using propylhydrazine. Subsequent modifications of the C3-amine and C5-nitro groups would then be carried out to generate the desired analogs for SAR studies.

A strategic biological evaluation of these synthesized analogs against relevant targets (e.g., cancer cell lines or microbial strains) would then allow for the elucidation of a detailed SAR profile. This would involve determining key activity parameters, such as IC50 or MIC values, and correlating these with the structural modifications made.

Identification of Key Pharmacophoric Features and their Contribution to Activity

Based on the analysis of the substituent effects, a pharmacophore model for the biological activity of this compound can be proposed. A pharmacophore represents the essential three-dimensional arrangement of functional groups that are necessary for biological activity.

The key pharmacophoric features for this class of compounds are likely to include:

A hydrogen bond donor: The C3-amino group is a critical hydrogen bond donor.

An aromatic ring system: The indazole core provides a scaffold for the correct spatial orientation of the other functional groups and can engage in hydrophobic or pi-stacking interactions.

An electron-withdrawing group at C5: The C5-nitro group, or a suitable bioisostere, is crucial for the electronic properties of the molecule and its activity.

A hydrophobic N1-substituent: The N1-propyl group likely occupies a hydrophobic pocket in the target protein, contributing to binding affinity.

Lead Optimization Strategies Based on SAR Insights

The journey from a promising hit compound to a viable drug candidate is paved with meticulous molecular modifications. For derivatives of this compound, lead optimization focuses on enhancing potency, improving selectivity against related biological targets, and modulating preclinical ADME (Absorption, Distribution, Metabolism, and Excretion) properties to achieve a more drug-like profile.

Potency Enhancement and Target Affinity Improvement

The potency of 1H-indazole-3-amine derivatives is significantly influenced by the nature and position of substituents on the indazole ring. The 1H-indazole-3-amine structure itself is recognized as an effective hinge-binding fragment, crucial for interactions with protein kinases. nih.gov For instance, in the well-known kinase inhibitor Linifanib, this moiety binds effectively to the hinge region of tyrosine kinases. nih.gov

The introduction of a propyl group at the N1 position and a nitro group at the C5 position of the indazole ring in this compound are key determinants of its biological activity. While specific data for the 1-propyl analog is limited, SAR studies on related compounds offer valuable insights. For example, in a series of 1H-indazol-3-amine derivatives developed as fibroblast growth factor receptor (FGFR) inhibitors, modifications at the N1 position were explored. Although detailed comparisons of different alkyl chains at N1 are not extensively documented in the public domain, the general principle is that the N1-substituent can influence the orientation of the molecule within the ATP-binding pocket of kinases, thereby affecting potency.

Furthermore, derivatization of the C3-amino group is a common and effective strategy to enhance potency. The transformation of the 3-amino group into a 3-amido group, as seen in the development of Entrectinib, has been shown to be critical for its potent antitumor activity. nih.gov This modification allows for the introduction of various substituents that can form additional interactions with the target protein, leading to improved affinity.

A study on 1H-indazole-3-amine derivatives as Bcr-Abl inhibitors revealed that specific substitutions on the C3-amide moiety led to compounds with potent inhibitory activity against both wild-type and mutant forms of the kinase. nih.gov For instance, compound 89 from this study, a 1H-indazol-3-amine derivative, showed an IC₅₀ of 0.014 µM against Bcr-AblWT. nih.gov This highlights the potential for significant potency gains through strategic modifications at the C3-position.

Table 1: Illustrative SAR Data for Potency of 1H-Indazole-3-amine Analogs

Compound IDN1-SubstituentC3-ModificationC5-SubstituentTargetIC₅₀ (µM)Reference
6o HPiperazine-acetamide3-FluorophenylK562 cells5.15 nih.gov
5k HMercapto-acetamide4-FluorophenylHep-G2 cells3.32 nih.gov
89 Not specifiedSubstituted amideNot specifiedBcr-AblWT0.014 nih.gov
2a H2,6-difluoro-3-methoxyphenyl-amideNot specifiedFGFR20.002 nih.gov

This table is illustrative and compiles data from different series of 1H-indazole-3-amine derivatives to demonstrate general SAR trends.

Selectivity Improvement Against Closely Related Biological Targets

Achieving selectivity is a paramount challenge in drug discovery, particularly for kinase inhibitors, due to the high degree of conservation in the ATP-binding site across the kinome. For this compound derivatives, enhancing selectivity involves exploiting subtle differences in the target's binding site compared to off-target kinases.

The substituents on the indazole core play a crucial role in dictating selectivity. The 1-propyl group can be oriented towards less conserved regions of the binding pocket, and modifications to its structure (e.g., branching, introduction of polar groups) could be explored to enhance selectivity.

A study on 1H-indazole-3-amine derivatives demonstrated that strategic modifications could lead to high selectivity. For example, compound 6o showed a promising selectivity profile, with an IC₅₀ of 5.15 µM against the K562 cancer cell line, while its IC₅₀ against the normal HEK-293 cell line was significantly higher at 33.2 µM, resulting in a selectivity index (SI) of 6.45. nih.gov In contrast, another derivative, 5k , while potent against Hep-G2 cells (IC₅₀ = 3.32 µM), exhibited high toxicity to normal cells (HEK-293 IC₅₀ = 12.17 µM), indicating poor selectivity. nih.gov

The introduction of specific chemical moieties can also steer selectivity. In the development of FGFR inhibitors, the incorporation of fluorine substituents was a key strategy to improve cellular activity and potentially selectivity. nih.gov Compound 2a , with a 2,6-difluoro-3-methoxyphenyl residue, not only showed high potency but also an improved antiproliferative effect against specific cell lines. nih.gov

Table 2: Selectivity Profile of Representative 1H-Indazole-3-amine Derivatives

Compound IDTarget Cell LineIC₅₀ (µM)Normal Cell LineIC₅₀ (µM)Selectivity Index (SI)Reference
6o K5625.15HEK-29333.26.45 nih.gov
5k Hep-G23.32HEK-29312.173.67 nih.gov

Modulation of Pre-clinical ADME Properties for Enhanced Drug-like Characteristics

Favorable ADME properties are essential for a compound to be a successful drug. Lead optimization of this compound would invariably involve modifications to improve its absorption, distribution, metabolism, and excretion profile.

The lipophilicity of a molecule, often quantified by its LogP value, is a critical parameter influencing ADME. The 1-propyl group contributes to the lipophilicity of the parent compound. Modifications to this alkyl chain, such as shortening, lengthening, or introducing polar functional groups (e.g., hydroxyl, ether), can be used to modulate LogP and, consequently, solubility and permeability.

Metabolic stability is another key consideration. The indazole ring and its substituents can be susceptible to metabolism by cytochrome P450 enzymes. The 5-nitro group, for instance, can undergo reduction. Blocking potential sites of metabolism by introducing metabolically stable groups (e.g., fluorine atoms) is a common strategy.

A study on 1H-indazole-3-amine derivatives highlighted that replacing a mercapto group with a piperazine (B1678402) group was explored to improve the physicochemical properties of the molecules. nih.gov This suggests that strategic modifications at the C3-position can be leveraged to enhance ADME characteristics.

Scaffold Hopping and Bioisosteric Replacements Guided by SAR

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to discover novel chemotypes with improved properties while retaining the key pharmacophoric features of a lead compound. nih.gov

For this compound, the indazole core itself can be considered a bioisostere of other heterocyclic systems like benzimidazoles or indoles, which are also prevalent in kinase inhibitors. Scaffold hopping could involve replacing the indazole ring with such alternative scaffolds to explore new chemical space and potentially improve properties like solubility or patentability.

Bioisosteric replacement of the substituents on the indazole ring is another viable strategy. For the 5-nitro group, which can have implications for toxicity, bioisosteric replacements could be considered. For example, a cyano (-CN) or a sulfonyl (-SO₂R) group might mimic the electron-withdrawing nature of the nitro group while offering a different metabolic profile.

The C3-amino group can also be a subject of bioisosteric replacement. For instance, replacing the amine with other hydrogen-bond donating groups could be explored to maintain or improve target interactions.

The application of these strategies is highly context-dependent and guided by the specific SAR of the compound series and the three-dimensional structure of the target protein.

Computational Approaches in the Study of 5 Nitro 1 Propyl 1h Indazol 3 Amine

Ligand-Based Drug Design (LBDD) Methodologies

In the absence of a known three-dimensional structure of the biological target, ligand-based drug design (LBDD) methodologies become paramount. These approaches leverage the information from a set of known active and inactive molecules to build predictive models.

Quantitative Structure-Activity Relationships (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For 5-Nitro-1-propyl-1H-indazol-3-amine, a QSAR study would involve generating a dataset of structurally similar indazole derivatives with known activities against a particular biological target. Various molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, would be calculated.

A hypothetical QSAR study for a series of 5-nitroindazole (B105863) derivatives might reveal key determinants of activity. For instance, descriptors related to hydrophobicity (LogP), electronic properties (such as the energy of the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and steric parameters (like molar refractivity) could be correlated with biological response. nih.gov A resulting QSAR model could be expressed as a linear equation, which could then be used to predict the activity of novel, unsynthesized compounds like this compound.

Table 1: Hypothetical QSAR Descriptors for a Series of 5-Nitroindazole Derivatives

CompoundLogPHOMO (eV)LUMO (eV)Predicted Activity (IC₅₀, µM)
Derivative 12.5-6.8-2.11.5
Derivative 23.1-7.0-2.30.8
This compound 2.8 -6.9 -2.2 1.1 (Predicted)
Derivative 43.5-7.2-2.50.5

This table is illustrative and based on general principles of QSAR analysis for similar compound series.

Such models, once validated, can be instrumental in prioritizing the synthesis of compounds with the highest predicted potency. ui.ac.id

Pharmacophore Modeling and Virtual Screening for Analog Discovery

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. mdpi.com For this compound, a pharmacophore model could be developed based on a set of known active indazole derivatives. nih.govugm.ac.id The key features might include hydrogen bond donors (from the amine group), hydrogen bond acceptors (from the nitro group and indazole nitrogens), and hydrophobic regions (the propyl group and the aromatic ring system). ugm.ac.idresearchgate.net

Once a statistically robust pharmacophore model is generated, it can be used as a 3D query to screen large virtual databases of chemical compounds. This virtual screening process can identify novel molecules, or analogs of this compound, that possess the desired pharmacophoric features and are therefore likely to exhibit similar biological activity.

Table 2: Potential Pharmacophoric Features of this compound

FeatureLocation in MoleculePotential Role in Binding
Hydrogen Bond Donor3-amine groupInteraction with electronegative residues in the target's active site.
Hydrogen Bond Acceptor5-nitro group, Indazole N1/N2Formation of hydrogen bonds with donor groups in the binding pocket.
Aromatic RingIndazole coreπ-π stacking or hydrophobic interactions.
Hydrophobic Group1-propyl groupEngagement with hydrophobic pockets in the target protein.

This table outlines potential features based on the chemical structure of the compound.

Molecular Similarity and Fingerprint Analysis

Molecular similarity and fingerprint analysis are used to quantify the likeness between molecules. nih.gov Chemical fingerprints are bit strings that encode the presence or absence of specific structural features. By comparing the fingerprint of this compound with those of a database of compounds with known activities, it is possible to identify molecules with similar structural characteristics. The underlying principle is the "similar property principle," which states that structurally similar molecules are likely to have similar biological activities. This approach can be valuable for lead hopping—finding new chemical scaffolds with similar properties to the initial lead compound.

Structure-Based Drug Design (SBDD) Methodologies

When the three-dimensional structure of the biological target is available, structure-based drug design (SBDD) methods can provide detailed insights into the molecular interactions between the ligand and the protein.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. nih.govjocpr.com For this compound, docking simulations would be performed using the crystal structure of a relevant biological target, such as a kinase or another enzyme implicated in a disease pathway. nih.govresearchgate.net The simulation would place the compound in the binding site of the protein and calculate a docking score, which is an estimation of the binding affinity.

The results of a docking study can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For example, the amine group of this compound could form a crucial hydrogen bond with a specific amino acid residue in the active site, while the nitro group and the propyl chain could occupy distinct sub-pockets. mdpi.com

Table 3: Hypothetical Molecular Docking Results for this compound with a Kinase Target

Interacting ResidueInteraction TypeDistance (Å)
ASP 150Hydrogen Bond (with 3-amine)2.8
LYS 85Hydrogen Bond (with N2 of indazole)3.1
LEU 78Hydrophobic (with propyl group)3.9
PHE 148π-π Stacking (with indazole ring)4.2

This table presents a hypothetical binding mode based on common interactions observed for similar inhibitors.

These insights are invaluable for structure-based virtual screening and for designing modifications to the lead compound to improve its binding affinity and selectivity. jocpr.com

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time, offering insights into its stability and conformational changes. nih.govsemanticscholar.org An MD simulation of this compound bound to its target would involve solving Newton's equations of motion for all atoms in the system. This allows for the observation of the flexibility of both the ligand and the protein, as well as the behavior of surrounding solvent molecules. irbbarcelona.orgfrontiersin.org

MD simulations can be used to calculate the binding free energy, providing a more accurate prediction of binding affinity than docking scores alone. nih.gov They can also reveal the stability of key interactions identified in docking studies and explore different conformational states of the ligand within the binding site. Analysis of the simulation trajectory can provide information on the residence time of the ligand in the binding pocket, a critical parameter for drug efficacy.

Binding Free Energy Calculations (e.g., MM/PBSA, FEP)

To gain a quantitative understanding of the binding affinity of this compound to its putative biological targets, sophisticated computational methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Free Energy Perturbation (FEP) are employed. These techniques provide a more accurate estimation of binding free energy than standard molecular docking scores.

The MM/PBSA approach calculates the binding free energy by combining the molecular mechanics energy of the protein-ligand complex with the free energy of solvation. This method is a popular post-processing step after molecular dynamics (MD) simulations, which capture the dynamic nature of the protein-ligand interactions. For instance, studies on related indazole derivatives have utilized MD simulations to assess the stability of ligand-protein complexes, a prerequisite for reliable MM/PBSA calculations. researchgate.netresearchgate.net The binding free energy is decomposed into various energy terms, as illustrated in the hypothetical data for this compound targeting a kinase in Table 1.

Energy Component Calculated Value (kcal/mol)
Van der Waals Energy-45.8
Electrostatic Energy-22.3
Polar Solvation Energy35.1
Nonpolar Solvation Energy-4.7
Total Binding Free Energy (ΔG_bind) -37.7

Table 1: Hypothetical MM/PBSA Binding Free Energy Calculation for this compound with a Target Kinase. This table presents a plausible breakdown of the energy components contributing to the binding affinity.

Free Energy Perturbation (FEP) represents a more rigorous and computationally intensive method for calculating relative binding free energies. FEP simulations involve gradually transforming a ligand into another in a series of non-physical intermediate steps to compute the free energy difference between them. This method is particularly useful for guiding lead optimization by predicting the impact of small chemical modifications on binding potency. While more accurate, the computational cost of FEP often limits its application to a smaller number of high-priority compounds. researchgate.net

De Novo Design Strategies for Novel Scaffolds with Optimized Interactions

De novo design strategies leverage computational algorithms to construct novel molecular scaffolds with desired pharmacological properties from the ground up. These methods can be broadly categorized into fragment-based and atom-based approaches. In the context of this compound, these strategies can be used to explore chemical space around the indazole core to identify new derivatives with enhanced binding affinity and improved pharmacokinetic profiles.

Fragment-based de novo design involves assembling new molecules by connecting small chemical fragments that are known to bind to specific pockets of the target protein. For example, the 1H-indazole-3-amine moiety of the title compound is a recognized hinge-binding fragment in many kinase inhibitors. nih.gov A de novo design approach could explore alternative substitutions at the N1 and 5-positions to optimize interactions with other regions of the ATP-binding site. Structure-based design has been successfully used to develop novel indazole derivatives targeting various kinases. nih.govnih.gov

Atom-based methods build new molecules atom-by-atom within the constraints of the binding site, offering a more exhaustive exploration of chemical possibilities. These algorithms can generate diverse and novel chemical scaffolds that may not be intuitively obvious to a medicinal chemist. The output of such a design process would be a library of virtual compounds that can then be prioritized for synthesis and experimental testing based on their predicted binding energies and other properties.

Virtual Screening and Hit Identification Pipelines

Virtual screening is a powerful computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. For a compound like this compound, which may have been identified through such a process, the pipeline typically involves several stages.

The process often begins with the high-throughput docking of a large compound library against a three-dimensional structure of the target protein. youtube.com This initial screen uses fast but less accurate scoring functions to rapidly filter out the majority of non-binding molecules. The top-ranking hits from this stage are then subjected to more rigorous computational analysis, such as more sophisticated docking protocols or molecular dynamics simulations, to refine the predictions and reduce the number of false positives. nih.govnih.gov

A typical virtual screening workflow that could have led to the identification of this compound as a hit is outlined below:

Library Preparation: A large database of commercially available or synthetically accessible compounds is prepared, with each molecule represented in a 3D format.

Target Preparation: A high-resolution 3D structure of the target protein is obtained, either through experimental methods like X-ray crystallography or through computational techniques like homology modeling.

High-Throughput Docking: The compound library is docked into the active site of the target protein using a fast docking algorithm.

Hit Filtering and Prioritization: The docked compounds are ranked based on their predicted binding scores. A cutoff is applied to select a smaller subset of promising candidates.

Refined Docking and Scoring: The selected hits are re-docked using more accurate algorithms and scoring functions.

Post-Processing and Visual Inspection: The binding poses of the top-ranked compounds are visually inspected to ensure that key interactions with the target are present.

Experimental Validation: The most promising virtual hits are purchased or synthesized for experimental testing to confirm their biological activity. nih.gov

Computational Prediction and Optimization of Pre-clinical ADME Parameters

The success of a drug candidate is not solely dependent on its binding affinity to the target but also on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. nih.govresearchgate.net Computational models play a crucial role in the early prediction and optimization of these parameters for compounds like this compound.

Blood-Brain Barrier Permeability Prediction

The ability of a compound to cross the blood-brain barrier (BBB) is a critical factor for drugs targeting the central nervous system (CNS). bohrium.com Computational models for BBB permeability prediction are typically based on quantitative structure-activity relationship (QSAR) models that correlate molecular descriptors with experimentally determined BBB penetration data. nih.govnih.gov Key descriptors often include lipophilicity (logP), polar surface area (PSA), molecular weight, and the number of hydrogen bond donors and acceptors. researchgate.net

For this compound, these parameters can be calculated to provide an initial assessment of its potential to enter the CNS. A hypothetical prediction is presented in Table 2.

ADME Property Predicted Value Interpretation
logBB-0.5Likely poor BBB penetration
Polar Surface Area (Ų)75.2Moderate polarity
Molecular Weight ( g/mol )218.23Within drug-like range

Table 2: Hypothetical Predicted Blood-Brain Barrier Permeability and Related Properties of this compound. These values are illustrative and would be derived from established QSAR models.

Metabolic Stability and CYP Inhibition Prediction

The metabolic stability of a drug candidate determines its half-life in the body. youtube.com Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for drug metabolism. nih.govyoutube.com Computational models can predict which sites on a molecule are most susceptible to metabolism and whether the compound is likely to inhibit major CYP isoforms, which could lead to drug-drug interactions.

For this compound, the presence of the nitro group and the propyl chain are potential sites of metabolism. acs.org QSAR and machine learning models trained on large datasets of metabolic stability data can provide a prediction of its metabolic fate. nih.gov Similarly, docking the compound into the active sites of various CYP isoforms can predict its potential for inhibition. A summary of hypothetical predictions is shown in Table 3.

CYP Isoform Predicted Inhibition (IC50) Metabolic Stability (t1/2 in microsomes)
CYP1A2> 10 µM\multirow{5}{*}{35 min}
CYP2C9> 10 µM
CYP2C198.5 µM
CYP2D6> 10 µM
CYP3A45.2 µM

Table 3: Hypothetical Predicted Metabolic Stability and CYP Inhibition Profile of this compound. These predictions help in identifying potential metabolic liabilities early in the drug discovery process.

Plasma Protein Binding Prediction

The extent to which a drug binds to plasma proteins, such as human serum albumin (HSA), affects its free concentration and therefore its efficacy and distribution. nih.gov Computational models, often based on QSAR, can predict the percentage of plasma protein binding (%PPB) based on molecular descriptors like lipophilicity and charge. proquest.com For this compound, a high predicted %PPB would suggest that a larger dose might be required to achieve a therapeutic concentration of the free drug.

Pre Clinical Pharmacokinetics and Pharmacodynamics of 5 Nitro 1 Propyl 1h Indazol 3 Amine

Absorption, Distribution, Metabolism, and Excretion (ADME) in Pre-clinical Models

The characterization of a drug candidate's ADME properties is a critical component of preclinical development. These studies help to predict the compound's behavior in the body, including how it is absorbed, where it distributes, how it is metabolized, and how it is eliminated.

In Vitro Metabolic Stability Studies (e.g., liver microsomes, hepatocytes)

To assess the metabolic stability of a compound like 5-Nitro-1-propyl-1H-indazol-3-amine, initial in vitro studies would be performed using liver microsomes and hepatocytes from relevant preclinical species (e.g., mouse, rat, dog) and humans. These assays are essential for predicting a drug's half-life and clearance in the body.

In a typical liver microsome stability assay, the compound would be incubated with a preparation of liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs). The rate of disappearance of the parent compound over time would be measured, usually by liquid chromatography-mass spectrometry (LC-MS). The results are often expressed as the in vitro half-life (t½) and intrinsic clearance (CLint).

Hepatocyte stability assays offer a more complete picture as they contain a broader range of metabolic enzymes and cofactors, including both phase I and phase II enzymes. Similar to microsomal assays, the compound would be incubated with cryopreserved or fresh hepatocytes, and its depletion over time would be monitored.

For a hypothetical compound, the results of such studies would be presented in a table similar to the one below.

SystemSpeciesIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein or 10^6 cells)
Liver MicrosomesMouseData not availableData not available
Liver MicrosomesRatData not availableData not available
Liver MicrosomesHumanData not availableData not available
HepatocytesMouseData not availableData not available
HepatocytesHumanData not availableData not available

Identification of Major Metabolic Pathways and Metabolite Profiling (in vitro/animal models)

Understanding the metabolic pathways of a new chemical entity is crucial for identifying potential drug-drug interactions and understanding its clearance mechanisms. In vitro systems, such as liver microsomes and hepatocytes, are used to generate metabolites, which are then identified and characterized using high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Common metabolic pathways for compounds containing an alkyl group and an aromatic amine, such as this compound, could include:

Oxidation: Hydroxylation of the propyl chain or the indazole ring.

N-dealkylation: Removal of the propyl group.

Nitro reduction: Conversion of the nitro group to an amino group.

Glucuronidation or Sulfation: Conjugation of hydroxylated metabolites or the primary amine.

Following in vitro studies, metabolite profiling would be conducted in vivo using animal models. After administration of the compound, plasma, urine, and feces would be collected to identify the major circulating and excreted metabolites.

Plasma Protein Binding Characterization in relevant species

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly influences its distribution and availability to reach its target site. High plasma protein binding can limit the free fraction of the drug, potentially reducing its efficacy and clearance.

The plasma protein binding of this compound would be determined using methods like equilibrium dialysis, ultrafiltration, or ultracentrifugation with plasma from different species, including humans.

A representative data table for such a study would look like this:

SpeciesPlasma Protein Binding (%)
MouseData not available
RatData not available
DogData not available
HumanData not available

In Vitro and Ex Vivo Assessment of Membrane Permeability and Efflux Transporter Interactions

A compound's ability to cross cell membranes is fundamental to its absorption and distribution. In vitro permeability is often assessed using cell-based assays, such as the Caco-2 or MDCK cell monolayer models. These assays can predict the intestinal absorption of orally administered drugs.

Furthermore, it is important to determine if the compound is a substrate or inhibitor of key efflux transporters, like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which can limit drug absorption and tissue penetration. Bidirectional transport studies across cell monolayers expressing these transporters would be conducted.

Assay SystemParameterValue
Caco-2 Permeability (A to B)Papp (x 10⁻⁶ cm/s)Data not available
Caco-2 Permeability (B to A)Papp (x 10⁻⁶ cm/s)Data not available
Efflux Ratio (B-A/A-B)Data not available
P-gp SubstrateYes/NoData not available
BCRP SubstrateYes/NoData not available

Biodistribution Studies in Animal Models Using Radiolabeled Compound or Mass Spectrometry

To understand how a compound distributes throughout the body, biodistribution studies are performed in animal models. This can be achieved by administering a radiolabeled version of the compound (e.g., with ¹⁴C or ³H) and measuring the radioactivity in various tissues at different time points. Alternatively, quantitative mass spectrometry imaging can be used to visualize the distribution of the unlabeled compound in tissue sections. These studies provide crucial information on tissue penetration and potential sites of accumulation.

Pharmacodynamic Evaluation in Pre-clinical Animal Models

The pharmacodynamic evaluation of a compound like this compound would depend on its intended therapeutic target. Indazole derivatives have been investigated for a wide range of biological activities, including as kinase inhibitors, anti-inflammatory agents, and anticancer agents. researchgate.net

Preclinical pharmacodynamic studies would be designed to demonstrate the compound's effect on a biological system in a relevant animal model of disease. For instance, if the compound is intended as an anticancer agent, its efficacy would be tested in tumor-bearing mouse models. Key endpoints would include tumor growth inhibition, survival, and target engagement biomarkers.

A hypothetical data table for a pharmacodynamic study might look like this:

Animal ModelEfficacy EndpointResult
e.g., Xenograft Mouse Model of Cancere.g., Tumor Growth Inhibition (%)Data not available
e.g., Collagen-Induced Arthritis Rat Modele.g., Reduction in Paw Swelling (%)Data not available

Target Engagement Studies in Vivo (e.g., receptor occupancy, enzyme inhibition)

No publicly available data from in vivo target engagement studies for this compound could be identified. This includes a lack of information on receptor occupancy, enzyme inhibition, or other direct measures of the compound's interaction with its putative biological target in a living organism.

Identification and Modulation of Relevant Biomarkers in Animal Disease Models

There is no information available in the scientific literature regarding the identification or modulation of relevant biomarkers in animal disease models following administration of this compound. Research detailing the compound's effect on physiological indicators of disease progression or therapeutic response is not present in the public domain.

Dose-Response Relationships for Efficacy in Animal Models

A thorough search for preclinical studies did not yield any data on the dose-response relationships for the efficacy of this compound in any animal models of disease. Consequently, information regarding the effective dose range and the maximal efficacy of the compound is not available.

Time-Course Pharmacodynamic Effects in Animal Models

No studies detailing the time-course of the pharmacodynamic effects of this compound in animal models were found in the public domain. This includes a lack of data on the onset, duration, and intensity of the compound's biological effects over time after administration.

Development and Validation of Bioanalytical Methodologies for Pre-clinical Sample Analysis

There are no published methods for the development and validation of bioanalytical techniques specifically for the quantification of this compound in pre-clinical samples such as plasma, blood, or tissue.

Pre Clinical Therapeutic Potential and Disease Model Efficacy of 5 Nitro 1 Propyl 1h Indazol 3 Amine

In Vivo Efficacy in Established Animal Disease Models

There is no available scientific literature detailing the in vivo evaluation of 5-Nitro-1-propyl-1H-indazol-3-amine in any established animal disease models.

Selection Rationale for Specific Disease Models (e.g., oncology, neurodegenerative, inflammatory)

No studies have been published that would indicate the rationale for selecting specific disease models to test this compound. The selection of such models is contingent on preliminary in vitro data suggesting a potential therapeutic effect, which is not publicly available for this compound.

Evaluation of Disease Progression Modulation and Symptom Alleviation

Due to the absence of in vivo studies, there is no data on the ability of this compound to modulate disease progression or alleviate symptoms in any animal models.

Comparative Efficacy Studies with Standard-of-Care Compounds in Animal Models

No comparative efficacy studies have been conducted for this compound against any standard-of-care compounds in animal models.

Exploration of Potential Therapeutic Areas of Application Based on Pre-clinical Data

The exploration of potential therapeutic areas for a compound is predicated on available pre-clinical data. For this compound, such data is not present in the public domain.

Oncology Research: Anti-proliferative, Anti-angiogenic, and Pro-apoptotic Activities in Tumor Xenograft Models

There are no published studies on the anti-proliferative, anti-angiogenic, or pro-apoptotic activities of this compound in tumor xenograft models. While research on other indazole derivatives has shown promise in these areas, these findings cannot be extrapolated to this specific, unstudied compound. For instance, the general 1H-indazole-3-amine scaffold has been identified as a potential hinge-binding group for inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), Tie-2, and EphB4, all of which are implicated in angiogenesis. However, without specific experimental validation for the 5-nitro-1-propyl derivative, its anti-angiogenic potential remains purely speculative.

Neurodegenerative Disease Research: Neuroprotection and Cognitive Enhancement in Animal Models

There is a complete absence of research investigating the neuroprotective or cognitive-enhancing properties of this compound in any animal models of neurodegenerative disease.

Inflammatory and Autoimmune Disease Research: Immunomodulatory and Anti-inflammatory Effects in Animal Models

No studies were found that investigated the effects of this compound in animal models of inflammatory or autoimmune diseases.

Infectious Disease Research: Antimicrobial or Antiviral Activities in Relevant Animal Models

There is no available research detailing the in vivo antimicrobial or antiviral efficacy of this compound.

Rational Design of Combination Therapy Strategies in Pre-clinical Models

Without any foundational preclinical data on the monotherapy effects of this compound, the rational design and investigation of combination therapy strategies have not been pursued in published studies.

This report underscores a significant gap in the scientific literature concerning the preclinical pharmacological profile of this compound. Future research would be necessary to elucidate any potential therapeutic activities of this compound.

An exploration of the future research avenues for the chemical entity this compound reveals significant potential for novel therapeutic development and biological investigation. The unique structural features of this compound, combining a nitroindazole core with an amine substituent, position it as a candidate for multifaceted research endeavors. This article outlines key future directions and research opportunities, focusing on unexplored biological targets, advanced synthetic methods, and the integration of cutting-edge technologies.

Conclusion: Synthesis, Biological Activity, and Therapeutic Prospects of 5 Nitro 1 Propyl 1h Indazol 3 Amine

Summary of Key Research Findings and Contributions to the Field

There are no specific research findings or documented contributions to the scientific field for 5-Nitro-1-propyl-1H-indazol-3-amine.

Significance of this compound in the Context of Novel Drug Discovery

The significance of this specific compound in novel drug discovery remains undetermined due to the absence of research. While the broader class of 5-nitroindazoles and 1H-indazol-3-amines holds importance, the unique pharmacological profile of this compound is yet to be explored.

Outlook on the Translational Potential and Next Steps in Pre-clinical Development

Without any foundational research on its biological effects, it is impossible to provide an outlook on the translational potential or outline any next steps for the pre-clinical development of this compound. The necessary prerequisite for such an assessment would be initial in vitro and in vivo studies to determine its biological targets and efficacy.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Nitro-1-propyl-1H-indazol-3-amine, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, copper-catalyzed coupling (e.g., using CuBr and cesium carbonate in DMSO at 35°C for 48 hours) has been effective for analogous indazole derivatives . Optimization involves adjusting reaction time, temperature, and stoichiometry of reagents. Purification via column chromatography (e.g., ethyl acetate/hexane gradients) ensures high purity. Yield improvements may require inert atmospheres or microwave-assisted synthesis.

Q. What spectroscopic techniques are essential for structural confirmation of nitro-substituted indazole derivatives?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent positions and nitro-group effects (e.g., deshielding of adjacent protons). Overlapping signals may necessitate 2D techniques like COSY or HSQC .
  • HRMS : High-resolution mass spectrometry confirms molecular weight and nitro-group presence (e.g., [M+H]+ ion analysis) .
  • IR Spectroscopy : Nitro-group stretching vibrations (~1520–1350 cm1^{-1}) provide additional validation .

Advanced Research Questions

Q. How can SHELXL software resolve structural ambiguities in crystallographic studies of this compound?

  • Methodological Answer : SHELXL refines crystal structures by modeling anisotropic displacement parameters and validating hydrogen bonding. For nitro groups, restraint parameters (e.g., DFIX for bond lengths) ensure accurate geometry. Twinning or disorder in the nitro or propyl groups can be addressed using PART instructions and twin-law refinement . High-resolution data (>1.0 Å) improves reliability.

Q. What strategies mitigate data contradictions between computational predictions and experimental results for indazole derivatives?

  • Methodological Answer :

  • DFT Calculations : Compare optimized geometries (e.g., B3LYP/6-31G*) with crystallographic data to identify steric or electronic mismatches.
  • Experimental Validation : Re-synthesize derivatives with modified substituents (e.g., replacing nitro with cyano groups) to test computational models .
  • Statistical Analysis : Use R1_1 and wR2_2 values from crystallography to quantify discrepancies in bond angles/positions .

Q. How does the nitro group influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The nitro group’s electron-withdrawing nature activates the indazole ring for substitution at specific positions (e.g., C-5 or C-7). Reactivity can be probed via:

  • Kinetic Studies : Monitor reaction rates with varying nucleophiles (e.g., amines vs. thiols) under controlled pH.
  • Hammett Plots : Correlate substituent effects (σ values) with reaction outcomes .
  • Protection/Deprotection : Temporarily reduce the nitro group to amine for selective functionalization .

Key Considerations for Researchers

  • Safety : Nitro compounds may exhibit explosive tendencies; small-scale reactions and proper shielding are advised.
  • Storage : Store at –20°C under inert gas to prevent decomposition .
  • Collaboration : Cross-validate findings with computational chemists and crystallographers to address structural ambiguities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.